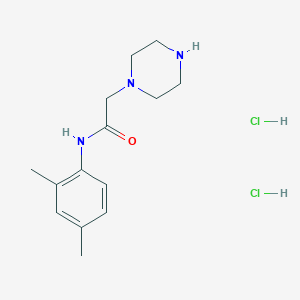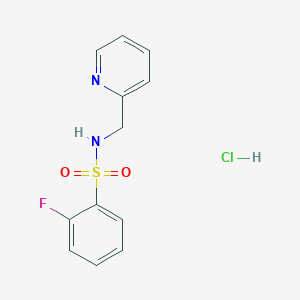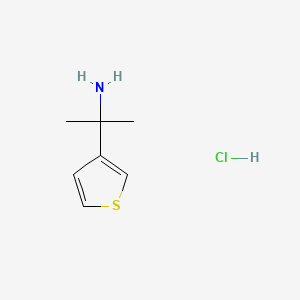![molecular formula C12H14ClF3N2O B7452342 Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride is a novel compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of pyridine and piperidine, which are both important classes of organic compounds. The chemical structure of this compound makes it a promising candidate for research in medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to and activate the nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and mood regulation.
Biochemical and physiological effects:
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride is its high potency and selectivity for certain neurotransmitter receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride. One area of interest is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic effects of this compound in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter receptors in the brain.
Méthodes De Synthèse
The synthesis of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride can be achieved through a multi-step process. The first step involves the reaction of pyridine-4-carboxaldehyde with 3-(trifluoromethyl)piperidine in the presence of a catalyst to form an intermediate product. This intermediate product is then treated with a reducing agent to yield the final product, which is the hydrochloride salt of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone.
Applications De Recherche Scientifique
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate neurotransmitter receptors. In drug discovery, Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-2-1-7-17(8-10)11(18)9-3-5-16-6-4-9;/h3-6,10H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWWLSKZFYTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B7452261.png)
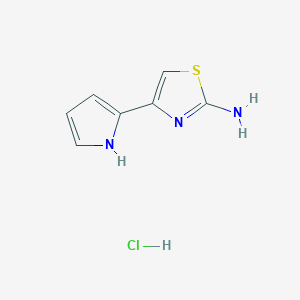
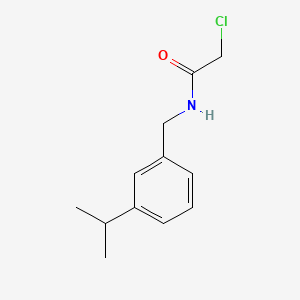
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)
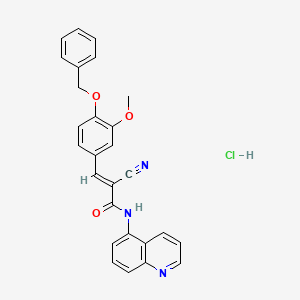
![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)
